Antazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/

Sparingly soluble in alcohol; practically insoluble in benzene and ether

In water, 6.63X10+2 mg/L at 30 °C

Synonyms

Canonical SMILES

Anti-inflammatory effects

Some studies suggest that antazoline may have anti-inflammatory properties. Researchers are investigating whether it could be helpful in conditions like allergic reactions and inflammatory skin diseases.

Histamine receptor antagonist

Antazoline is an antagonist of histamine H1 receptors. Histamine is a chemical involved in the inflammatory response. By blocking these receptors, antazoline may help reduce inflammation [].

Other potential applications

There is limited research on the use of antazoline for other conditions, such as heart rhythm problems and cognitive decline. More research is needed to determine the effectiveness and safety of antazoline for these uses [].

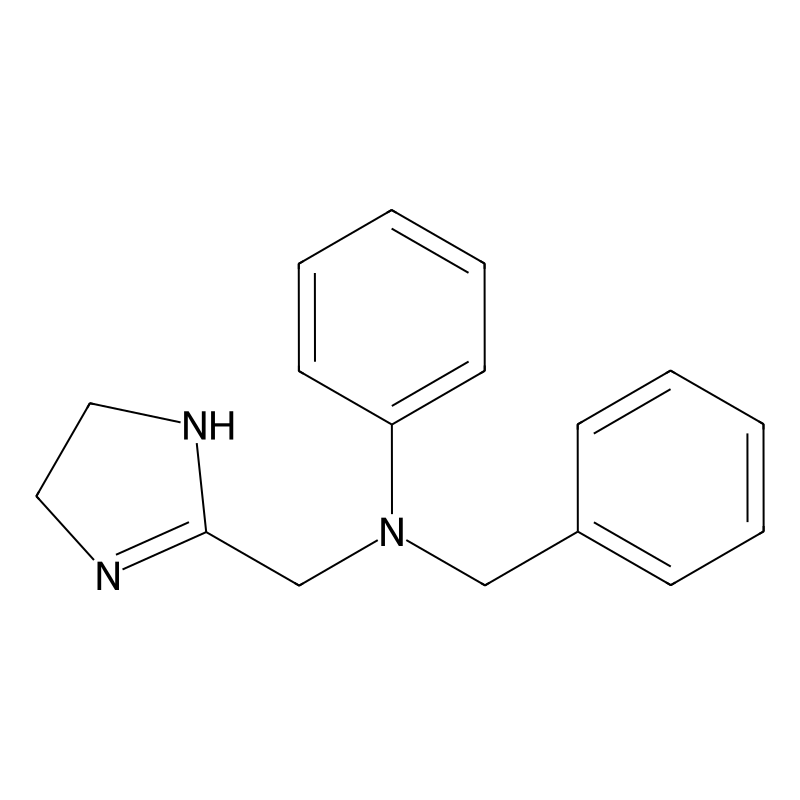

Antazoline is a first-generation antihistamine with notable anticholinergic properties, primarily used for symptomatic relief of nasal congestion and allergic conjunctivitis. It functions as a histamine H1 receptor antagonist, selectively binding to these receptors without activating them, thereby inhibiting the effects of endogenous histamine . The compound's chemical formula is , and it is classified under the group of organic compounds known as phenylbenzamines, characterized by a benzyl group linked to a benzamine .

- Antazoline acts as a histamine H1 receptor antagonist [, ]. Histamine is a molecule involved in allergic responses, causing symptoms like vasodilation, bronchoconstriction, and inflammation [].

- By binding to histamine H1 receptors, antazoline prevents histamine from activating these receptors, thereby blocking the allergic response and its associated symptoms [, ].

- Antazoline is generally well-tolerated at recommended doses [].

- Potential side effects include drowsiness, dry mouth, dizziness, and blurred vision, particularly due to its anticholinergic properties [].

- In high doses, it may cause more severe side effects like seizures or hallucinations [].

- Antazoline can interact with other medications, so it's crucial to consult a healthcare professional before use [].

Antazoline exhibits significant biological activity as an antihistamine. It is particularly effective in alleviating symptoms associated with allergic reactions, such as nasal congestion and conjunctivitis. Its anticholinergic effects can lead to additional side effects like sedation and dry mouth, which are common with first-generation antihistamines . Furthermore, studies indicate that antazoline may influence insulin release from pancreatic beta-cells, showcasing its broader pharmacological potential beyond just antihistaminic activity .

The synthesis of antazoline typically involves several steps:

- Formation of Imidazoline Ring: Starting from appropriate precursors, the imidazoline ring is formed through cyclization reactions.

- Benzylation: The benzyl group is introduced via nucleophilic substitution reactions involving benzyl halides.

- Final Coupling: The final structure is achieved by coupling the imidazoline derivative with an aniline derivative, often employing coupling agents or catalysts to facilitate the reaction.

These synthetic pathways allow for the production of both the base compound and its hydrochloride salt form, which is more commonly used in pharmaceutical applications .

Antazoline is utilized in various therapeutic contexts:

Interaction studies have shown that antazoline can influence various biological pathways:

- Histamine Receptor Interactions: As a histamine H1 antagonist, it competes with histamine at receptor sites, effectively blocking allergic responses.

- Platelet Activity: Research indicates that antazoline can cause complement fixation and platelet agglutination when added to test platelets, suggesting potential immunological interactions .

- Cognitive Effects: Long-term use of first-generation antihistamines like antazoline has been linked to cognitive decline in older adults due to their anticholinergic properties .

Antazoline shares structural similarities and pharmacological properties with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Aromatic amine | Allergies, sleep aid | Strong sedative effects |

| Chlorpheniramine | Aromatic amine | Allergies | Longer duration of action |

| Brompheniramine | Aromatic amine | Allergies | Less sedating compared to diphenhydramine |

| Promethazine | Phenothiazine | Nausea, allergies | Antiemetic properties |

Antazoline's uniqueness lies in its specific combination of antihistaminic and mild sedative properties alongside its application in both nasal and ocular formulations. This dual functionality makes it particularly versatile compared to other antihistamines that may have more specialized uses .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Appearance

Melting Point

120-122 °C

Storage

UNII

Related CAS

2508-72-7 (hydrochloride)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Antazoline ... is an antihistamine used orally and also in eyedrops ...

In two independent studies including 25 subjects each, naphazoline caused significant whitening (but did not prevent itching) in the histamine-induced red, itchy eye. Antazoline inhibited itching (but not redness) to a significant degree in the same model. The combination of naphazoline and antazoline produced significant whitening and inhibition of itching in all eyes challenged by histamine. The combination of the two drugs was more effective than either component alone in preventing redness. The antihistamine and combination of antihistamine/vasoconstrictor were equally effective in arresting itching.

Antazoline is an ethylenediamine derivative with the properties and uses of the antihistamines. It is one of the least active of the commonly used antihistamines and has a short duration of action. It has local anaesthetic and also some anticholinergic properties. It is claimed to be less irritating to the tissue than most other antihistamines.

For more Therapeutic Uses (Complete) data for ANTAZOLINE (9 total), please visit the HSDB record page.

Pharmacology

Antazoline is an ethylenediamine derivative with histamine H1 antagonistic and sedative properties. Antazoline antagonizes histamine H1 receptor and prevents the typical allergic symptoms caused by histamine activities on capillaries, skin, mucous membranes, and gastrointestinal and bronchial smooth muscles. These histamine activities include vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscles. Antazoline is used to provide symptomatic relieve of allergic symptoms.

MeSH Pharmacological Classification

ATC Code

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AC - Antiallergic agents, excl. corticosteroids

R01AC04 - Antazoline

R - Respiratory system

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX05 - Antazoline

Mechanism of Action

Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Pictograms

Irritant

Other CAS

Associated Chemicals

Antazoline phosphate;154-68-7

Antazoline hydrochloride;2508-72-7

Wikipedia

Drug Warnings

In therapeutic use, the adverse effects are similar for most members of the group. The most common side effect of the sedating antihistamines is central nervous system depression. Effects range from slight drowsiness to deep sleep and include lassitude, dizziness, and incoordination. Paradoxic stimulation may occasionally occur, especially at high doses and in children or the elderly. The sedative effects may diminish after a few days of therapeutic use. /Antihistamines/

Use Classification

Methods of Manufacturing

Synthesis of Ethylenediamines. Three different methods of synthesizing ethylenediamines are widely used: 1. Reaction of tertiary chloroethylamines with secondary amines in the presence of a base, e.g., NaH, NaNH2, NaOC2H5, or KOH. 2. Alkylation of secondary amines, such as N-(2-dimethylaminoethyl)aniline with benzyl chlorides in the presence of a strong base. 3. Reaction of reactive heterocyclic halogen compounds, such as 2-bromopyridine with secondary amines, such as N-(2-dimethylaminoethyl)-aniline, also in the presence of a strong base. /Ethylenediamies/

Analytic Laboratory Methods

Determination of naphazoline nitrate and antazoline sulfate in pharmaceutical combinations by reversed-phase high performance liquid chromatography. /Antazoline sulfate/

Analyte: antazoline phosphate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /antazoline phosphate/

Analyte: antazoline phosphate; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards /antazoline phosphate/

For more Analytic Laboratory Methods (Complete) data for ANTAZOLINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Imidazoline drugs exert neuroprotective effects in cerebral ischaemia models. They also have effects against mouse cerebellar and striatal neuronal death induced by N-methyl-D-aspartate (NMDA) through the blockade of NMDA currents. Here, we investigated the effects of antazoline on NMDA toxicity and current in rat hippocampal neuronal cultures, and on an in vivo model of status epilepticus. In hippocampal cultures, antazoline (30 uM) decreased NMDA-mediated neurotoxicity and also blocked the NMDA current with voltage-dependent and fast-reversible action (inhibition by 85+ or - 3% at -60 mV). Status epilepticus was induced by injecting pilocarpine (200 nmol) directly into the right pyriform cortex of male adult rats. The rats then received immediately three consecutive i.p. injections at 30-min intervals of either PBS (control group) or antazoline at 10 mg/kg (low-dose group) or at 45 mg/kg (high-dose group). During the 6-hr recording, status epilepticus lasted more than 200 min in all groups. In the high-dose group only, seizures completely ceased 1 hr after the third injection of antazoline, then started again 1 hr later. Rats were killed 1 week later, and Cresyl Violet-stained sections of their brain were analysed for damage quantification. On the ipsilateral side to the pilocarpine injection, pyriform cortex and hippocampal CA1 and CA3 areas were significantly protected in both antazoline-treated groups, whilst prepyriform and entorhinal cortices were only in the high-dose group. On the contralateral side to the pilocarpine injection, only the hippocampal CA3 area was significantly protected in the low-dose group, but all investigated structures were in the high-dose group.In conclusion, antazoline is a potent neuroprotective drug in different models of neuronal primary culture, as previously shown in striatal and cerebellar granule neurons, and here in hippocampal neurons. Antazoline is also neuroprotective in vivo in the intra-pyriform pilocarpine-induced status epilepticus model.

Dates

2: Piotrowski R, Kryński T, Baran J, Futyma P, Stec S, Kułakowski P. Antazoline for rapid termination of atrial fibrillation during ablation of accessory pathways. Cardiol J. 2014;21(3):299-303. doi: 10.5603/CJ.a2013.0121. Epub 2013 Aug 30. PubMed PMID: 23990192.

3: Wang R, Chu Y, Li X, Wan B, Yu T, Wang L, Hao L, Guo M. Determination of antazoline hydrochloride in rat plasma and excreta by reversed-phase ion-pair chromatography and its application to pharmacokinetics. Biomed Chromatogr. 2013 Dec;27(12):1595-602. doi: 10.1002/bmc.2965. Epub 2013 Jul 12. PubMed PMID: 23847054.

4: Li X, Chu Y, Ke Y, Wang L, Yu T, Hao L. Determination of antazoline hydrochloride in Beagle dog plasma by HPLC-UV and its application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 15;929:97-101. doi: 10.1016/j.jchromb.2013.04.021. Epub 2013 Apr 20. PubMed PMID: 23669609.

5: Farkowski MM, Maciag A, Dabrowski R, Pytkowski M, Kowalik I, Szwed H. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal atrial fibrillation--a protocol of a single center, randomized, double-blind, placebo-controlled study (the AnPAF Study). Trials. 2012 Sep 11;13:162. doi: 10.1186/1745-6215-13-162. PubMed PMID: 22967497; PubMed Central PMCID: PMC3502525.

6: Asadpour-Zeynali K, Ghavami R, Esfandiari R, Soheili-Azad P. Simultaneous determination of antazoline and naphazoline by the net analyte signal standard addition method and spectrophotometric technique. J AOAC Int. 2010 Nov-Dec;93(6):1995-2001. PubMed PMID: 21313830.

7: Hemmateenejad B, Ghavami R, Miri R, Shamsipur M. Net analyte signal-based simultaneous determination of antazoline and naphazoline using wavelength region selection by experimental design-neural networks. Talanta. 2006 Feb 15;68(4):1222-9. doi: 10.1016/j.talanta.2005.07.045. Epub 2005 Aug 24. PubMed PMID: 18970453.

8: Meloun M, Syrový T, Vrána A. The thermodynamic dissociation constants of ambroxol, antazoline, naphazoline, oxymetazoline and ranitidine by the regression analysis of spectrophotometric data. Talanta. 2004 Feb 27;62(3):511-22. doi: 10.1016/j.talanta.2003.08.027. PubMed PMID: 18969326.

9: Souri E, Amanlou M, Farsam H, Afshari A. A rapid derivative spectrophotometric method for simultaneous determination of naphazoline and antazoline in eye drops. Chem Pharm Bull (Tokyo). 2006 Jan;54(1):119-22. PubMed PMID: 16394564.

10: Rojsitthisak P, Wichitnithad W, Pipitharome O, Sanphanya K, Thanawattanawanich P. Simple HPLC determination of benzalkonium chloride in ophthalmic formulations containing antazoline and tetrahydrozoline. PDA J Pharm Sci Technol. 2005 Sep-Oct;59(5):332-7. PubMed PMID: 16316068